molecular formula C13H13Cl2NO B4794998 (2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one

(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one

Cat. No.: B4794998
M. Wt: 270.15 g/mol
InChI Key: JEXBZLIHXIQALK-HJWRWDBZSA-N
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Description

(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one is an organic compound characterized by the presence of a cyclohexanone ring substituted with a 3,4-dichloroanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one typically involves the condensation of 3,4-dichloroaniline with cyclohexanone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,4-dichloroanilino)methylidene]cyclopentan-1-one
  • (2Z)-2-[(3,4-dichloroanilino)methylidene]cycloheptan-1-one
  • (2Z)-2-[(3,4-dichloroanilino)methylidene]cyclooctan-1-one

Uniqueness

Compared to its analogs, (2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one exhibits unique properties due to the specific arrangement of its functional groups. The presence of the dichloroanilino group enhances its reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17/h5-8,16H,1-4H2/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXBZLIHXIQALK-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(=CNC2=CC(=C(C=C2)Cl)Cl)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(=O)/C(=C\NC2=CC(=C(C=C2)Cl)Cl)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one
Reactant of Route 2
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(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one
Reactant of Route 3
(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one
Reactant of Route 4
(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one
Reactant of Route 5
(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one
Reactant of Route 6
(2Z)-2-[(3,4-dichloroanilino)methylidene]cyclohexan-1-one

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